4-Chloro-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]butan-1-one
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Overview
Description
4-Chloro-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]butan-1-one is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chloro group, a piperazine ring, and a butanone moiety, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]butan-1-one typically involves the following steps:
Formation of Piperazine Derivative: The piperazine ring is synthesized through a reaction between 2,3-dimethylphenylamine and chloroacetyl chloride.
Chlorination: The piperazine derivative undergoes chlorination to introduce the chloro group at the appropriate position.
Coupling Reaction: The chlorinated piperazine is then coupled with 4-(2,3-dimethylphenyl)piperazine to form the final product.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols.
Substitution: Generation of various substituted piperazine derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as inflammation and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Chloro-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]butan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and target system.
Comparison with Similar Compounds
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]butan-1-one: Lacks the chloro group, resulting in different reactivity and biological activity.
4-Chloro-1-(4-phenylpiperazin-1-yl)butan-1-one: Similar structure but with a phenyl group instead of a 2,3-dimethylphenyl group, affecting its properties.
Uniqueness: 4-Chloro-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]butan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and unique properties make it a valuable compound for research and development.
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Properties
Molecular Formula |
C16H23ClN2O |
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Molecular Weight |
294.82 g/mol |
IUPAC Name |
4-chloro-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]butan-1-one |
InChI |
InChI=1S/C16H23ClN2O/c1-13-5-3-6-15(14(13)2)18-9-11-19(12-10-18)16(20)7-4-8-17/h3,5-6H,4,7-12H2,1-2H3 |
InChI Key |
GTCVGHMZCRDOAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCCCl)C |
Origin of Product |
United States |
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